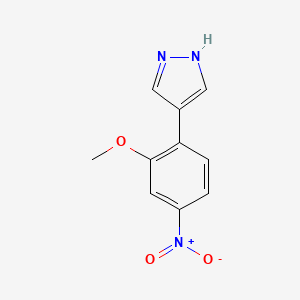
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-methoxy-4-nitrophenyl group
Preparation Methods
The synthesis of 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole typically involves the reaction of 2-methoxy-4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding nitro and methoxy derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation. This reaction yields the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Scientific Research Applications
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.
Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole can be compared with other similar compounds, such as:
2-Methoxy-4-nitrophenyl isothiocyanate: This compound has a similar aromatic ring structure but differs in the functional group attached to the ring. It is used in different chemical reactions and has distinct applications.
2-Methoxy-4-nitrophenyl isocyanate: Another related compound with a different functional group. It is used as a reagent in organic synthesis and has unique reactivity compared to the pyrazole derivative.
2-Methoxy-4-nitroaniline: This compound has an amino group instead of a pyrazole ring. It is used in the synthesis of dyes and pigments and has different chemical properties.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-(2-methoxy-4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-4-8(13(14)15)2-3-9(10)7-5-11-12-6-7/h2-6H,1H3,(H,11,12) |
InChI Key |
VUMXARKXAKNHGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


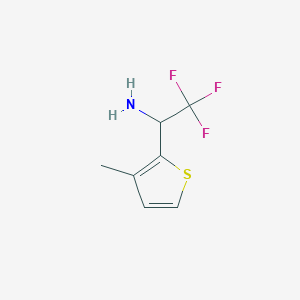
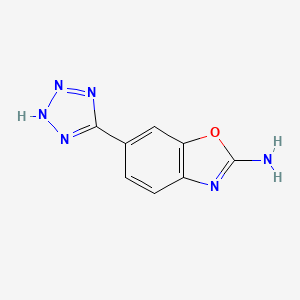

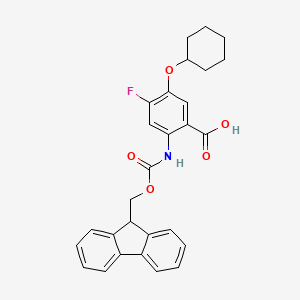
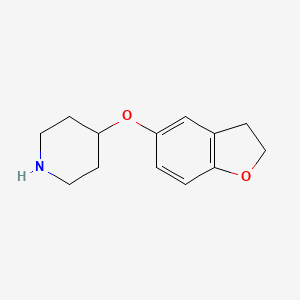
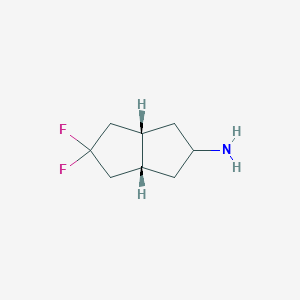
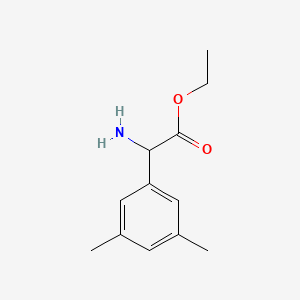
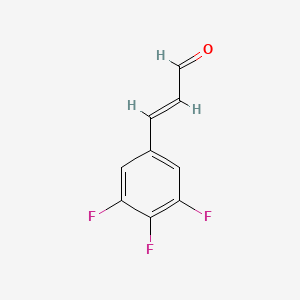
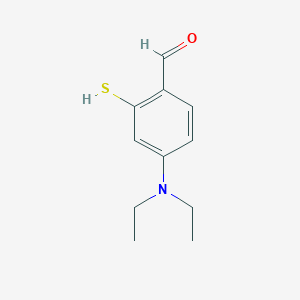
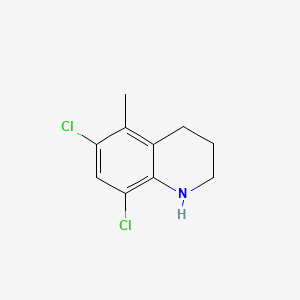
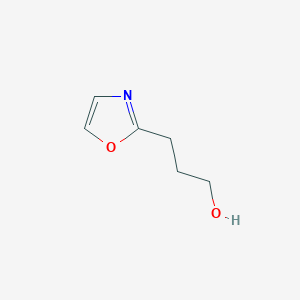
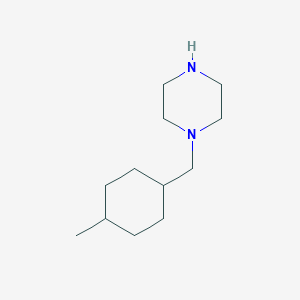
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
